2-(6-Ethoxybenzothiazol-2-ylthio)-1-indolinylethan-1-one
Overview
Description
2-(6-Ethoxybenzothiazol-2-ylthio)-1-indolinylethan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Ethoxybenzothiazol-2-ylthio)-1-indolinylethan-1-one typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the condensation of 2-aminobenzenethiol with ethyl bromoacetate to form 2-(6-ethoxybenzothiazol-2-ylthio)acetic acid. This intermediate is then reacted with indoline-2,3-dione under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
2-(6-Ethoxybenzothiazol-2-ylthio)-1-indolinylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed
Major Products
The major products formed from these reactions include various substituted benzothiazoles and indoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
2-(6-Ethoxybenzothiazol-2-ylthio)-1-indolinylethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Investigated for its anti-tubercular, anti-cancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties
Mechanism of Action
The exact mechanism of action of 2-(6-Ethoxybenzothiazol-2-ylthio)-1-indolinylethan-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-ethoxybenzothiazole: Known for its neurotropic and antioxidant properties.
2-(6-Nitrobenzo[d]thiazol-2-ylthio)-N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide: Exhibits anti-tubercular activity
Uniqueness
2-(6-Ethoxybenzothiazol-2-ylthio)-1-indolinylethan-1-one stands out due to its unique structure, combining a benzothiazole ring with an indoline moiety. This combination enhances its potential biological activities and makes it a valuable compound for further research and development .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-2-23-14-7-8-15-17(11-14)25-19(20-15)24-12-18(22)21-10-9-13-5-3-4-6-16(13)21/h3-8,11H,2,9-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZGAWRFSNGXLD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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